molecular formula C25H33N3O3 B3043417 (3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole CAS No. 862605-48-9

(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

Cat. No. B3043417
CAS RN: 862605-48-9
M. Wt: 423.5 g/mol
InChI Key: KUEHNHRINDVDDG-VMBXEPDQSA-N
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Description

The compound “(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole” is a chemical substance with the CAS number 862605-48-9 . It is primarily used for research and development purposes .

Scientific Research Applications

Catalytic Applications

  • Synthesis and Catalytic Reactions: The compound has been explored for its potential in catalytic phospho-transfer reactions. Complexes containing similar frameworks have been examined as catalyst precursors, demonstrating their role in promoting hydrolysis of diorgano-H-phosphonates rather than nucleophilic addition to a carbonyl substrate (Jiang et al., 2001).

Chemical Synthesis

  • Chiral Ligand Synthesis: This compound has been utilized in the synthesis of chiral bisoxazoline ligands. This synthesis is crucial for creating specific molecular configurations required in various chemical reactions (Hofstra et al., 2020).
  • Crystallography and Structure Analysis: The structure and crystallization behavior of similar compounds have been studied, providing insights into their physical and chemical properties. This is essential for understanding how these compounds can be used in various applications (Uchida et al., 2007).

Polymer Synthesis

  • Functionalized Polymer Synthesis: Research has been conducted on using similar oxazole frameworks for the synthesis of functionalized polymers, indicating potential applications in material science and engineering (Summers et al., 2013).

Miscellaneous Applications

  • Diverse Chemical Reactions: The compound and its analogs have been investigated for various chemical reactions, including ring-opening reactions and cyclizations. These reactions are fundamental to organic synthesis and the development of novel pharmaceuticals and materials (Misra & Ila, 2010).

Safety and Hazards

This compound is intended for research and development use only and is not recommended for medicinal, household, or other uses . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm.

Future Directions

The future directions for research on this compound would depend on the results of initial studies and the potential applications identified. Given that this compound is used for research and development purposes , it could be the subject of future studies in various fields of chemistry and pharmacology.

properties

IUPAC Name

(3aR,8bS)-2-[2,2-bis[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-14(2)18-12-29-23(26-18)25(5,24-27-19(13-30-24)15(3)4)11-21-28-22-17-9-7-6-8-16(17)10-20(22)31-21/h6-9,14-15,18-20,22H,10-13H2,1-5H3/t18-,19-,20-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEHNHRINDVDDG-VMBXEPDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(CC2=NC3C(O2)CC4=CC=CC=C34)C5=NC(CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1COC(=N1)C(C)(CC2=N[C@@H]3[C@H](O2)CC4=CC=CC=C34)C5=N[C@H](CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

862605-48-9
Record name (3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]ox
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Reactant of Route 2
(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Reactant of Route 3
(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Reactant of Route 4
(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Reactant of Route 5
(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole
Reactant of Route 6
Reactant of Route 6
(3aS,8aR)-2-[2,2-Bis[(S)-4-isopropyl-4,5-dihydro-2-oxazolyl]propyl]-8,8a-dihydro-3aH-indeno[1,2-d]oxazole

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